2-((2-Hydroxypropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid
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Overview
Description
2-((2-Hydroxypropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid is a complex organic compound that features both amino and pyridine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Hydroxypropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-aminopyridine with an appropriate α-bromoketone under mild, metal-free conditions to form N-(pyridin-2-yl)amides . This reaction is promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene. The reaction conditions are mild and do not require the presence of a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-((2-Hydroxypropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4).
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like NaBH4 or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-((2-Hydroxypropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((2-Hydroxypropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound’s amino and pyridine groups allow it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine moiety and have similar synthetic routes and applications.
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds also contain a pyridine ring and are studied for their biological activities.
Uniqueness
2-((2-Hydroxypropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-(2-hydroxypropylamino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4/c1-8(16)6-14-10(12(18)19)5-11(17)15-9-3-2-4-13-7-9/h2-4,7-8,10,14,16H,5-6H2,1H3,(H,15,17)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDOHQSACGPAKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(CC(=O)NC1=CN=CC=C1)C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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